
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloropyridine moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with the pyrimidine core.
Attachment of the oxan-4-yl group: This can be done through alkylation or acylation reactions using oxan-4-yl derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrimidine rings.
Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the chloropyridine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action of 5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
Pyrimidine derivatives: Such as 5-fluorouracil, which is used in cancer treatment.
Chloropyridine derivatives: Like chloropyridine carboxylic acids, which have various industrial applications.
Oxan-4-yl derivatives: Compounds containing oxan-4-yl groups are used in pharmaceuticals and agrochemicals.
Uniqueness
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C14H16ClN5O |
|---|---|
分子量 |
305.76 g/mol |
IUPAC 名称 |
5-(3-chloropyridin-4-yl)-4-N-(oxan-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H16ClN5O/c15-12-8-17-4-1-10(12)11-7-18-14(16)20-13(11)19-9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H3,16,18,19,20) |
InChI 键 |
NZVMILMLNFNTBM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC2=NC(=NC=C2C3=C(C=NC=C3)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)
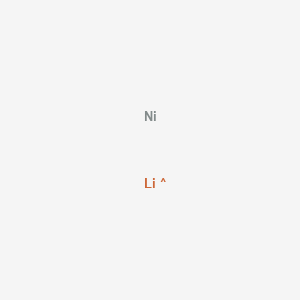
![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
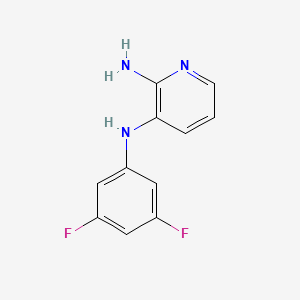
![Carbamic acid,[2-amino-4-methyl-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467678.png)
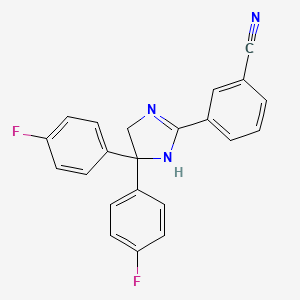
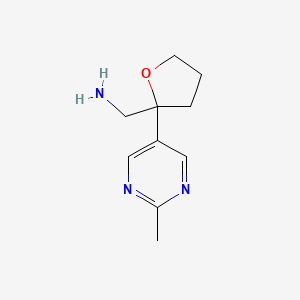
![2-[2,4-Di(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8467695.png)
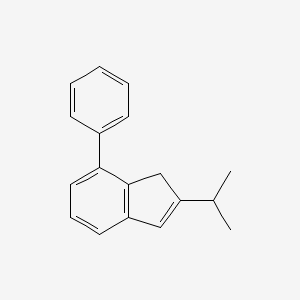
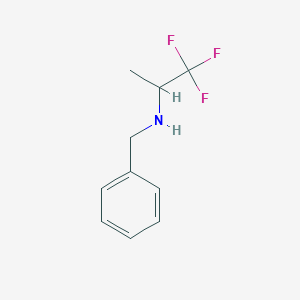
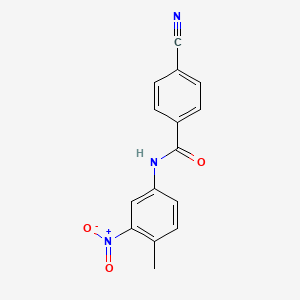
![{2-[1-(4-Methoxyphenyl)cyclopentyl]ethyl}methylcyanamide](/img/structure/B8467717.png)

